Cas no 30153-46-9 (4-Bromo-2,3-dimethylthiophene)
4-Bromo-2,3-dimethylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2,3-dimethylthiophene
- MFCD18451738
- EN300-7587041
- 4-Bromo-2,3-dimethylthiophene, 97%
- SCHEMBL8452307
- 30153-46-9
- AKOS006319809
- G90254
- GEO-00435
- GS-0684
- starbld0020354
- 4-BroMo-2,3-diMethylthiophene, .2
- 695-526-6
-
- MDL: MFCD18451738
- Inchi: 1S/C6H7BrS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3
- InChI Key: GJHAWQJOXYVXFF-UHFFFAOYSA-N
- SMILES: BrC1=CSC(C)=C1C
Computed Properties
- Exact Mass: 189.94518g/mol
- Monoisotopic Mass: 189.94518g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 84.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Density: 1.495 g/mL at 25 °C
- Boiling Point: 207.4±35.0 ºC (760 Torr),
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Refractive Index: n20/D 1.571
- Solubility: Very slightly soluble (0.32 g/l) (25 º C),
4-Bromo-2,3-dimethylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 749567-1G |
4-Bromo-2,3-dimethylthiophene |
30153-46-9 | 1g |
¥314.63 | 2023-11-24 | ||
| Enamine | EN300-7587041-0.05g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 0.05g |
$19.0 | 2025-02-24 | |
| Enamine | EN300-7587041-0.1g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 0.1g |
$19.0 | 2025-02-24 | |
| Enamine | EN300-7587041-0.25g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 0.25g |
$27.0 | 2025-02-24 | |
| Enamine | EN300-7587041-0.5g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 0.5g |
$43.0 | 2025-02-24 | |
| Enamine | EN300-7587041-1.0g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 1.0g |
$55.0 | 2025-02-24 | |
| Enamine | EN300-7587041-2.5g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 2.5g |
$103.0 | 2025-02-24 | |
| Enamine | EN300-7587041-5.0g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 5.0g |
$148.0 | 2025-02-24 | |
| Enamine | EN300-7587041-10.0g |
4-bromo-2,3-dimethylthiophene |
30153-46-9 | 95.0% | 10.0g |
$198.0 | 2025-02-24 | |
| A2B Chem LLC | AF37866-250mg |
4-Bromo-2,3-dimethylthiophene |
30153-46-9 | 98% | 250mg |
$14.00 | 2024-04-20 |
4-Bromo-2,3-dimethylthiophene Suppliers
4-Bromo-2,3-dimethylthiophene Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4-Bromo-2,3-dimethylthiophene
4-Bromo-2,3-Dimethylthiophene: A Comprehensive Overview
4-Bromo-2,3-Dimethylthiophene, also known by its CAS Registry Number 30153-46-9, is a heterocyclic organic compound with a thiophene ring substituted at positions 2, 3, and 4. The molecule consists of a five-membered ring containing one sulfur atom and two methyl groups at positions 2 and 3, along with a bromine atom at position 4. This compound is of significant interest in various fields of chemistry due to its unique electronic properties and potential applications in materials science and pharmaceutical research.
The synthesis of 4-Bromo-2,3-Dimethylthiophene typically involves the use of sulfur-containing precursors and bromination reactions. Recent studies have explored more efficient methods for its preparation, including the use of microwave-assisted synthesis and catalytic bromination techniques. These advancements have not only improved the yield but also reduced the reaction time, making it more feasible for large-scale production.
In terms of physical properties, 4-Bromo-2,3-Dimethylthiophene is a yellow crystalline solid with a melting point of approximately 85°C. Its solubility in organic solvents such as dichloromethane and chloroform is relatively high, which facilitates its use in various chemical reactions. The compound exhibits moderate stability under ambient conditions but may undergo degradation upon prolonged exposure to light or heat.
The electronic structure of 4-Bromo-2,3-Dimethylthiophene has been extensively studied using computational chemistry methods such as density functional theory (DFT). These studies have revealed that the presence of electron-donating methyl groups at positions 2 and 3 significantly influences the electronic properties of the molecule. The bromine substituent at position 4 further modulates the electron distribution, making it a promising candidate for applications in optoelectronic materials.
Recent research has highlighted the potential of 4-Bromo-2,3-Dimethylthiophene in the development of advanced materials for energy storage systems. For instance, studies have demonstrated that this compound can serve as a precursor for synthesizing conductive polymers with high charge storage capacity. Additionally, its ability to form stable radical intermediates makes it valuable in radical polymerization processes.
In the field of pharmaceutical chemistry, 4-Bromo-2,3-Dimethylthiophene has shown promise as a building block for designing bioactive molecules. Its sulfur-containing ring structure allows for interactions with biological systems, potentially leading to novel drug candidates with therapeutic effects. Researchers are currently exploring its role in anti-inflammatory and anticancer drug development.
The environmental impact of 4-Bromo-2,3-Dimethylthiophene has also been a topic of recent interest. Studies have evaluated its biodegradability under various conditions and assessed its potential toxicity to aquatic organisms. These findings are crucial for ensuring safe handling and disposal practices during industrial applications.
In conclusion, 4-Bromo-2,3-Dimethylthiophene, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As new discoveries emerge regarding its synthesis, properties, and applications, this compound is poised to play an increasingly important role in advancing modern chemistry.
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